Phenanthrene-9-14C
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Overview
Description
Phenanthrene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the phenanthrene molecule. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, and it is commonly found in coal tar, cigarette smoke, and exhaust fumes . The radiolabeled version, this compound, is used extensively in scientific research to trace and study the behavior of phenanthrene in various environments and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Phenanthrene-9-14C involves the incorporation of carbon-14 into the phenanthrene structure.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of phenanthrene, followed by isotopic labeling. This process requires stringent conditions to ensure the purity and specific activity of the radiolabeled compound. The labeled compound is often produced in a methanol solution to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9-14C undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid.
Reduction: Reduction of phenanthrene can yield 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.
Substitution: Electrophilic halogenation can produce 9-bromophenanthrene when reacted with bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and raney nickel are used for reduction reactions.
Substitution: Bromine is used for halogenation reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Scientific Research Applications
Phenanthrene-9-14C is widely used in scientific research due to its radiolabeled nature, which allows for precise tracking and analysis. Some applications include:
Environmental Studies: Used to study the degradation and behavior of phenanthrene in soil and water.
Biological Research: Helps in understanding the metabolic pathways and bioaccumulation of phenanthrene in living organisms.
Industrial Applications: Used in the development of materials and chemicals where phenanthrene derivatives are involved.
Mechanism of Action
The mechanism of action of Phenanthrene-9-14C involves its interaction with various molecular targets and pathways. In biological systems, phenanthrene can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to DNA and proteins . This interaction is crucial for studying the toxicological effects and environmental impact of phenanthrene.
Comparison with Similar Compounds
Phenanthrene-9-14C can be compared with other polycyclic aromatic hydrocarbons (PAHs) such as:
Anthracene: Another PAH with three fused benzene rings, but with a different arrangement.
Naphthalene: A simpler PAH with two fused benzene rings.
Benzo[a]pyrene: A more complex PAH with five fused benzene rings.
Uniqueness: this compound is unique due to its specific radiolabeling, which allows for detailed tracking and analysis in various scientific studies. Its structure and reactivity also make it a valuable compound for studying the behavior of PAHs in different environments .
Properties
CAS No. |
97193-05-0 |
---|---|
Molecular Formula |
C14H10 |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
phenanthrene |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+2 |
InChI Key |
YNPNZTXNASCQKK-FOQJRBATSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=[14CH]C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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